molecular formula C20H42O6Si2 B12297824 (1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester

(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester

Cat. No.: B12297824
M. Wt: 434.7 g/mol
InChI Key: DBNMGEIRSATOJZ-UHFFFAOYSA-N
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Description

(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple hydroxyl groups and silyl ether functionalities, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) and the subsequent esterification of the carboxylic acid group. The reaction conditions often require the use of anhydrous solvents, such as dichloromethane, and catalysts like pyridine to facilitate the protection and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ester group can produce primary alcohols.

Scientific Research Applications

(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The silyl ether groups can undergo hydrolysis to release the active hydroxyl groups, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    (1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid: Lacks the ester group, resulting in different reactivity and applications.

    (1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester group, leading to variations in physical and chemical properties.

Uniqueness

The uniqueness of (1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to serve as a protecting group and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNMGEIRSATOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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